(3aR,6aS)-ethyl 1-benzyloctahydrocyclopenta[b]pyrrole-3a-carboxylate
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Overview
Description
(3aR,6aS)-ethyl 1-benzyloctahydrocyclopenta[b]pyrrole-3a-carboxylate is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,6aS)-ethyl 1-benzyloctahydrocyclopenta[b]pyrrole-3a-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Cyclization: Formation of the cyclopentapyrrole ring system through a cyclization reaction.
Functionalization: Introduction of the ethyl and benzyl groups through alkylation reactions.
Carboxylation: Addition of the carboxylate group using carboxylation reagents under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
(3aR,6aS)-ethyl 1-benzyloctahydrocyclopenta[b]pyrrole-3a-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Typical nucleophiles include halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3aR,6aS)-ethyl 1-benzyloctahydrocyclopenta[b]pyrrole-3a-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in the treatment of various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its structure allows for the creation of polymers and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (3aR,6aS)-ethyl 1-benzyloctahydrocyclopenta[b]pyrrole-3a-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
- (3aR,6aS)-ethyl 1-benzylhexahydrocyclopenta[b]pyrrole-3a-carboxylate
- (3aR,6aS)-ethyl 1-benzylheptahydrocyclopenta[b]pyrrole-3a-carboxylate
Uniqueness
(3aR,6aS)-ethyl 1-benzyloctahydrocyclopenta[b]pyrrole-3a-carboxylate is unique due to its specific stereochemistry and functional groups
Properties
Molecular Formula |
C17H23NO2 |
---|---|
Molecular Weight |
273.37 g/mol |
IUPAC Name |
ethyl (3aS,6aS)-1-benzyl-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-3a-carboxylate |
InChI |
InChI=1S/C17H23NO2/c1-2-20-16(19)17-10-6-9-15(17)18(12-11-17)13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3/t15-,17-/m0/s1 |
InChI Key |
TVPPRWSKXCFUPV-RDJZCZTQSA-N |
Isomeric SMILES |
CCOC(=O)[C@]12CCC[C@@H]1N(CC2)CC3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)C12CCCC1N(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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